6-Fluoro-1H-indol-4-amine
Overview
Description
6-Fluoro-1H-indol-4-amine is a fluorinated indole derivative, a class of compounds known for their significance in medicinal chemistry due to their biological activity and presence in many pharmaceuticals. The introduction of a fluorine atom into the indole moiety can significantly alter the compound's physicochemical properties, potentially leading to enhanced biological activity or altered pharmacokinetics .
Synthesis Analysis
The synthesis of fluorinated indoles, such as 6-Fluoro-1H-indol-4-amine, can be achieved through various methods. One approach is the catalyst-free synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines, which can be further modified to introduce a fluorine atom at the appropriate position . Another method involves the trifluoroethylation of amines, which could be adapted to synthesize fluorinated indole derivatives by selecting suitable starting materials and reaction conditions . Additionally, the synthesis of β-fluoro amines via β-amino α-fluoro nitroalkanes could provide insights into the synthesis of fluorinated indoles with specific substitution patterns .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-1H-indol-4-amine would be characterized by the presence of a fluorine atom at the 6-position of the indole ring. This substitution likely influences the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets. The indole core itself is a planar, aromatic system that can engage in π-π interactions and hydrogen bonding, which are important for its biological activity .
Chemical Reactions Analysis
Fluorinated indoles, including 6-Fluoro-1H-indol-4-amine, can participate in various chemical reactions. The presence of the amino group allows for further functionalization through reactions such as acylation, alkylation, or the formation of amides and Schiff bases. The fluorine atom can influence the reactivity of the indole ring, potentially activating or deactivating it towards electrophilic or nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The introduction of a fluorine atom into the indole ring can significantly impact the physical and chemical properties of the compound. Fluorine is highly electronegative, which can increase the acidity of adjacent hydrogen atoms and alter the basicity of the amine group. The lipophilicity of the molecule may also be affected, which is an important consideration for drug design, as it influences solubility, permeability, and metabolic stability . The fluorine atom can also enhance the binding affinity of the molecule to its biological targets by forming strong hydrogen bonds or dipole-dipole interactions .
Scientific Research Applications
Synthesis of N-Aryl Derivatives
6-Fluoro-1H-indol-4-amine is valuable in the synthesis of N-aryl derivatives. Jiang, Li, and Yu (2018) demonstrated the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via oxidative diamination of indoles, offering a range of synthetically valuable derivatives in high yields under mild conditions (Jiang, Li, & Yu, 2018).
Antimicrobial and Antiproliferative Activities
Research by Narayana et al. (2009) explored the synthesis of heterocycles derived from various indole-2-carbohydrazides, including 5-fluoro variants, demonstrating their antimicrobial, antiinflammatory, and antiproliferative activities (Narayana et al., 2009).
Triarylamines with 6H-Indolo[2,3-b]Quinoxaline Core
Thomas and Tyagi (2010) synthesized triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, including variants with 6-fluoro-indole structures. These compounds were characterized for their optical, electrochemical, and thermal properties, showing potential applications in materials science (Thomas & Tyagi, 2010).
Photoreaction of Indoles with Halocompounds
Ladner et al. (2014) investigated the photoreaction of indoles, including 6-fluoro variants, with halocompounds. This research provided insights into the development of novel fluorophores and protein labeling strategies, expanding the utility of indoles in biochemical applications (Ladner et al., 2014).
Synthesis of Fluorinated Benzofuro- and Benzothieno-Pyridines
Iaroshenko et al. (2009) synthesized fluorinated benzofuro- and benzothieno-pyridines, including the α-carboline framework with 6-fluoro-1H-indol-2-amine, indicating potential applications in nucleoside and nucleoside mimetics synthesis (Iaroshenko et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
properties
IUPAC Name |
6-fluoro-1H-indol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWKDMLYWEBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646107 | |
Record name | 6-Fluoro-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1H-indol-4-amine | |
CAS RN |
885518-25-2 | |
Record name | 6-Fluoro-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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